molecular formula C24H24N6O2 B2849165 4-cyano-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251608-24-8

4-cyano-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No. B2849165
CAS RN: 1251608-24-8
M. Wt: 428.496
InChI Key: PDCWBSNGYIXVND-UHFFFAOYSA-N
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Description

4-cyano-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C24H24N6O2 and its molecular weight is 428.496. The purity is usually 95%.
BenchChem offers high-quality 4-cyano-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-cyano-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Insights

The chemical compound is part of a broader class of compounds that have been synthesized and studied for various applications, primarily in medicinal chemistry and materials science. Although the specific compound has not been directly cited in the available literature, related compounds provide insight into the potential research applications and methodologies for synthesis and evaluation.

  • Synthesis Techniques and Derivative Formation : One study focused on the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] and their derivatives as potential central nervous system agents, exploring the use of dimethylamino and methylamino substituents for creating analogues with significant antitetrabenazine activity (Martin et al., 1981). This methodology could be relevant for synthesizing the specified compound and studying its effects on the central nervous system.

  • Heterocyclic Compound Applications : Another research avenue involves the synthesis and evaluation of piperidine-based heterocycles, such as 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, for their anti-arrhythmic activity (Abdel‐Aziz et al., 2009). This demonstrates the potential for compounds within this chemical family to be developed as pharmaceutical agents targeting specific cardiac conditions.

  • Drug Metabolism and Oxidative Metabolism Studies : Research into the metabolic pathways of related compounds, such as the study on Lu AA21004's in vitro oxidative metabolism, provides a framework for understanding how similar compounds might be metabolized in the human body. This is crucial for developing drugs with optimal efficacy and safety profiles (Hvenegaard et al., 2012).

  • Antimicrobial and Antitumor Potential : The synthesis of new 1,2,4-triazole derivatives and their evaluation for antimicrobial activities highlights another possible application area for related compounds. Some of these derivatives were found to have good or moderate activities against test microorganisms, suggesting that similar compounds could be explored for their antimicrobial or antitumor properties (Bektaş et al., 2010).

properties

IUPAC Name

4-cyano-N-[1-[1-(3,4-dimethylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O2/c1-16-3-8-21(13-17(16)2)30-15-22(27-28-30)24(32)29-11-9-20(10-12-29)26-23(31)19-6-4-18(14-25)5-7-19/h3-8,13,15,20H,9-12H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCWBSNGYIXVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=C(C=C4)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyano-N-(1-(1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

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